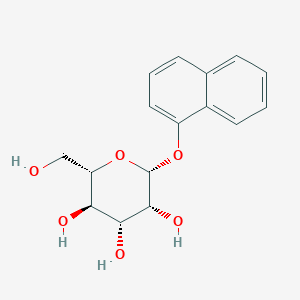

Naphthalen-1-yl beta-L-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

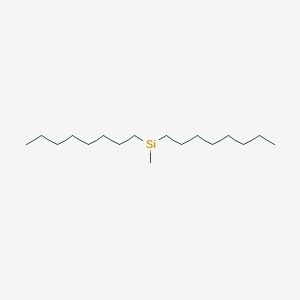

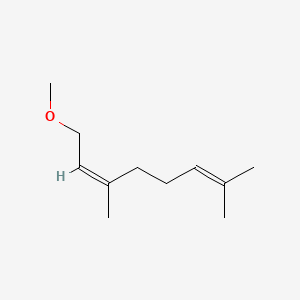

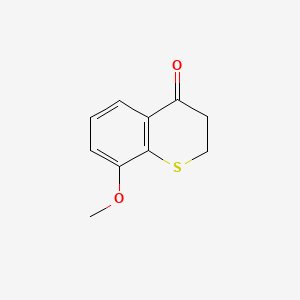

Naphthalen-1-yl beta-L-mannopyranoside is a valuable compound in biomedicine that is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .

Synthesis Analysis

While specific synthesis methods for Naphthalen-1-yl beta-L-mannopyranoside were not found, related compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis

The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method . The computed geometrical parameters are in good agreement with the experimental data .Chemical Reactions Analysis

Naphthalen-1-yl beta-L-mannopyranoside is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .Physical And Chemical Properties Analysis

Naphthalen-1-yl beta-L-mannopyranoside has a molecular formula of C16H18O6 and a molecular weight of 306.31 . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Functional Naphthalene Diimides: Synthesis, Properties, and Applications

Acute and Prolonged Stress Responses Modified by PAHs

Gesto et al. (2008) explored how polycyclic aromatic hydrocarbons (PAHs) like naphthalene and benzo(a)pyrene affect stress responses in rainbow trout. The study revealed that PAH treatment alters stress-induced responses, with significant implications for brain monoamines and plasma cortisol levels. This research contributes to understanding the environmental impact of PAHs on aquatic life and their potential neuroendocrine effects (Gesto et al., 2008).

Binding Affinity Properties of Dendritic Glycosides

Ortega-Caballero et al. (2001) investigated the binding affinity and inclusion behavior of dendritic glycosides based on a beta-cyclodextrin core toward guest molecules and concanavalin A. The study evaluated hepta-antennated and tetradeca-antennated cyclomaltoheptaose (beta-cyclodextrin) derivatives, unveiling insights into the molecular interactions and binding properties of these compounds. This research aids in the development of glycoside-based sensors and molecular recognition systems (Ortega-Caballero et al., 2001).

Synthesis and Cytotoxicity of Pyrazolecontaining Oxime Ester Derivatives

Karakurt et al. (2021) synthesized and evaluated the cytotoxic effects of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines. The study aimed to explore potential anticancer properties, revealing that certain compounds exhibit selective toxicity towards neuroblastoma cells without affecting healthy cells. This research highlights the therapeutic potential of naphthalene-derived compounds in cancer treatment (Karakurt et al., 2021).

Future Directions

properties

IUPAC Name |

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-RBZJEDDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426954 |

Source

|

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-1-yl beta-L-mannopyranoside | |

CAS RN |

84297-22-3 |

Source

|

| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)